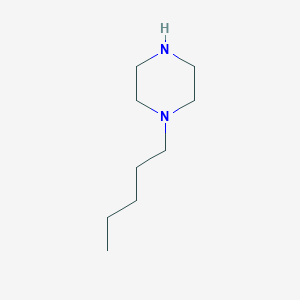

1-Pentylpiperazine

Overview

Description

1-Pentylpiperazine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antileishmanial Agents

- A study found that 1,4-diarylpiperazines, including 1,4-bis[4-(1H-benzimidazol-2-yl)phenyl]piperazine, have significant antileishmanial activity. One compound was notably more potent than pentamidine, a standard antileishmanial drug (Mayence et al., 2004).

DNA Interaction and Cytotoxic Effects

- Research on silicon (IV) phthalocyanine and naphthalocyanines bearing 1-acetylpiperazine units demonstrated these compounds' ability to bind to DNA, inhibit topoisomerases, and exhibit cytotoxic effects, showing potential as anticancer drugs (Baş et al., 2019).

Analgesic Properties

- 1-n-Butyryl-4-cinnamylpiperazine hydrochloride, a derivative of piperazine, showed potent analgesic effects in rats and mice, with better oral efficacy than morphine and pentazocine (Carrano et al., 1975).

Antiviral and Antibacterial Activity

- A study on the Antarctic soil-derived fungus Penicillium sp. found indolyl diketopiperazine derivatives with significant cytotoxicities against various cancer cell lines and potent antituberculosis and antibacterial activities (Wang et al., 2015).

HIV-1 Inhibition

- Bisheteroarylpiperazine compounds, used as nonnucleoside reverse transcriptase inhibitors, have been effective in inhibiting human immunodeficiency virus type 1 (HIV-1) replication, offering a rationale for combination therapy in HIV treatment (Chong et al., 1994).

Anti-Inflammatory Activity

- A new diketopiperazine-type alkaloid from the endophytic fungus Penicillium expansum exhibited significant anti-inflammatory activity, indicating potential therapeutic applications (Yao et al., 2022).

Antituberculosis Activity

- Another study synthesized a library of 1,4-diarylpiperazines and evaluated them for antituberculosis activity. Several compounds emerged as promising leads for drug development (Eynde et al., 2003).

Future Directions

While specific future directions for 1-Pentylpiperazine are not mentioned in the search results, there is ongoing research into the synthesis of piperazine derivatives and their potential applications . This suggests that there may be future developments in the study and application of this compound and related compounds.

Mechanism of Action

Target of Action

It is known that piperazine compounds, which 1-pentylpiperazine is a derivative of, generally target gaba receptors . GABA receptors play a crucial role in the nervous system, mediating inhibitory neurotransmission.

Mode of Action

Piperazine compounds, including this compound, are believed to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis . This interaction with its targets leads to changes in the nervous system’s function.

Pharmacokinetics

It is known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .

Action Environment

Environmental factors such as temperature and pH can influence the action, efficacy, and stability of a compound . For instance, enzymes, which are often targets of drugs, have optimal temperature and pH ranges for activity. Deviations from these optimal conditions can affect the binding of a drug to its target and thus its efficacy . .

Biochemical Analysis

Biochemical Properties

1-Pentylpiperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or induction of their activity, thereby affecting the metabolic pathways of other substances. Additionally, this compound has been shown to bind to certain neurotransmitter receptors, influencing their activity and potentially altering neurotransmission .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This interaction can lead to changes in intracellular calcium levels and activation of downstream signaling cascades . Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, such as serotonin and dopamine receptors, leading to changes in receptor conformation and activity . This binding can result in either activation or inhibition of the receptor, depending on the context. Additionally, this compound can inhibit certain enzymes, such as monoamine oxidase, which plays a role in the degradation of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, thereby enhancing their signaling effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as receptor desensitization and altered gene expression patterns . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate neurotransmitter levels without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to symptoms such as convulsions and respiratory distress . These dose-dependent effects highlight the importance of careful dosage selection in experimental and therapeutic contexts.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The compound can undergo oxidation, reduction, and hydrolysis reactions, leading to the formation of various metabolites . These metabolic transformations can influence the pharmacokinetics and pharmacodynamics of this compound, as well as its interactions with other compounds. Additionally, the compound can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm or mitochondria . This distribution pattern can influence the compound’s activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles . The subcellular distribution of the compound can affect its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name |

1-pentylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-2-3-4-7-11-8-5-10-6-9-11/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWWNBHUIIRNDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371845 | |

| Record name | 1-pentylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50866-75-6 | |

| Record name | 1-pentylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 50866-75-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)

![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)

![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)

![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)

![6-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272161.png)